molecular formula C19H13Cl3N2O4 B3457474 N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE

N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE

Cat. No.: B3457474
M. Wt: 439.7 g/mol
InChI Key: DISLAEUFRAHZLI-UHFFFAOYSA-N
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Description

N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, chlorinated phenyl groups, and an acetamido linkage. Its molecular formula is C16H9Cl3F3NO4, and it has a molecular weight of 442.609 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-(2,4-DICHLOROPHENOXY)ACETIC ACID: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The resulting 2-(2,4-dichlorophenoxy)acetic acid is then acetylated using acetic anhydride to form the corresponding acetamide.

    Coupling with 2-CHLORO-4-AMINOPHENYL FURAN-2-CARBOXAMIDE: The acetamide is then coupled with 2-chloro-4-aminophenyl furan-2-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds:

Uniqueness: : The presence of the furan ring in this compound provides unique chemical properties, such as increased reactivity and potential for forming additional derivatives.

Properties

IUPAC Name

N-[2-chloro-4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O4/c20-11-3-6-16(14(22)8-11)28-10-18(25)23-12-4-5-15(13(21)9-12)24-19(26)17-2-1-7-27-17/h1-9H,10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISLAEUFRAHZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE
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N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE
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N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE
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N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE
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N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE
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N-{2-CHLORO-4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE

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